molecular formula C7H9NO B1296837 (4-Methylpyridin-3-yl)methanol CAS No. 4664-27-1

(4-Methylpyridin-3-yl)methanol

Cat. No.: B1296837
CAS No.: 4664-27-1
M. Wt: 123.15 g/mol
InChI Key: YZWSTKQAGIQVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpyridin-3-yl)methanol, also known by its IUPAC name (4-methyl-3-pyridinyl)methanol, is an organic compound with the molecular formula C7H9NO. It is a pale-yellow to yellow-brown solid or liquid, depending on its purity and storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4-Methylpyridin-3-yl)methanol involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction mixture is heated under reflux for 6-8 hours, followed by quenching with an acid solution . Another method involves the catalytic oxidation of 4-picoline or the reduction of isonicotinic acid .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield (4-methylpyridin-3-yl)carboxylic acid, while reduction with sodium borohydride can produce (4-methylpyridin-3-yl)methanamine.

Mechanism of Action

The mechanism of action of (4-Methylpyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylpyridin-3-yl)methanol
  • (5-Methylpyridin-3-yl)methanol
  • (4-Chloropyridin-3-yl)methanol
  • (4-Aminopyridin-3-yl)methanol

Uniqueness

(4-Methylpyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for designing new molecules with desired properties, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

(4-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-3-8-4-7(6)5-9/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWSTKQAGIQVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283134
Record name (4-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-27-1
Record name 4664-27-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methylpyridin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methylpyridin-3-yl)methanol
Reactant of Route 2
(4-Methylpyridin-3-yl)methanol
Reactant of Route 3
(4-Methylpyridin-3-yl)methanol
Reactant of Route 4
(4-Methylpyridin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(4-Methylpyridin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(4-Methylpyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.